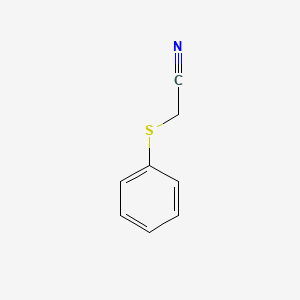

(Phenylthio)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJWPWCKRKHUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200216 | |

| Record name | Acetonitrile, (phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-61-4 | |

| Record name | 2-(Phenylthio)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5219-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Phenylthio)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005219614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, (phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylthio)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PHENYLTHIO)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYR5862VFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (Phenylthio)acetonitrile (CAS 5219-61-4)

Executive Summary

(Phenylthio)acetonitrile, also known as 2-(phenylthio)acetonitrile or cyanomethyl phenyl sulfide, is a versatile organosulfur nitrile that serves as a critical intermediate in advanced organic synthesis. Its unique chemical structure, featuring a nucleophilic methylene group activated by an adjacent nitrile and a phenylthio moiety that can act as a leaving group, makes it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, spectroscopic signature, and key applications in medicinal chemistry, with a focus on its role in forming carbon-carbon bonds in electron-deficient systems. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

Core Physicochemical & Safety Profile

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in experimental design and for ensuring laboratory safety.

Physicochemical Properties

The compound is a colorless to pale yellow liquid characterized by a distinct stenchy odor.[1] Its key properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 5219-61-4 | [2][3] |

| Molecular Formula | C₈H₇NS | [1][2] |

| Molecular Weight | 149.21 g/mol | [1][4] |

| Appearance | Very pale yellow to yellow, clear liquid | [1][5] |

| Density | 1.142 g/mL | [2] |

| Boiling Point | 146-147 °C @ 14 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [5][6] |

| Synonyms | Cyanomethyl phenyl sulfide, (phenylsulfanyl)acetonitrile | [3][5] |

Safety & Toxicology

This compound is classified as harmful and requires careful handling. The primary hazards are associated with ingestion, skin contact, and eye contact.[5]

| Hazard Information | Details | Reference(s) |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritation | [2][5] |

| Signal Word | Warning | [2] |

| Toxicity Data | Intraperitoneal LD50: 200 mg/kg (mouse) | [2] |

| Handling Precautions | Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat. | [1] |

| Storage | Store in a cool, dark, and dry place. Keep container tightly closed. Store away from incompatible materials such as strong oxidizing agents. | [1][5] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and reducing agents. | [6] |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the nucleophilic substitution of a haloacetonitrile with thiophenol. The reaction is typically performed in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenoxide anion. Phase-transfer catalysis is an exceptionally effective methodology for this transformation, as it facilitates the reaction between the aqueous-soluble base/thiophenoxide and the organic-soluble haloacetonitrile.[7][8]

Reaction Principle

The synthesis is a standard Sₙ2 reaction. Thiophenol is deprotonated by a strong base (e.g., sodium hydroxide) to form sodium thiophenoxide. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the thiophenoxide anion from the aqueous phase into the organic phase, where it reacts with chloroacetonitrile to displace the chloride ion, yielding the final product.

Figure 1: General workflow for the synthesis of this compound via phase-transfer catalysis.

Detailed Experimental Protocol

This protocol is adapted from established phase-transfer catalysis procedures for the alkylation of active methylene compounds.[7]

-

Setup: Equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Charging Reagents: To the flask, add thiophenol (1.0 eq.), chloroacetonitrile (1.05 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~2-5 mol%).

-

Reaction Initiation: Begin vigorous stirring to ensure efficient mixing of the organic and aqueous phases. Add a 50% aqueous solution of sodium hydroxide (2.0 eq.) dropwise via the dropping funnel. An exothermic reaction is expected; maintain the temperature between 25-35 °C using a water bath for cooling if necessary.

-

Reaction Monitoring: After the addition of NaOH is complete, continue stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., dichloromethane). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction & Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash successively with water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the methylene protons and the ability of the phenylthio group to serve as a leaving group.

Deprotonation and Alkylation

The protons on the carbon atom between the nitrile and the sulfur are acidic (pKa ≈ 21 in DMSO) and can be removed by a strong base (e.g., NaH, t-BuOK) to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can be alkylated or used in various condensation reactions.

Vicarious Nucleophilic Substitution (VNS)

A cornerstone application of this compound is in the Vicarious Nucleophilic Substitution (VNS) of hydrogen.[9][10] This reaction allows for the formal nucleophilic replacement of a hydrogen atom on an electron-deficient aromatic or heteroaromatic ring. This is particularly valuable for synthesizing substituted nitroaromatics, which are common precursors in drug development.[10]

Mechanism of VNS:

-

Carbanion Formation: this compound is deprotonated by a strong base (e.g., potassium tert-butoxide) to generate the active carbanion.

-

Nucleophilic Attack: The carbanion attacks an electron-deficient aromatic ring (e.g., nitrobenzene), typically at a position ortho or para to the electron-withdrawing group, forming a σ-adduct (a Meisenheimer-type complex).[9]

-

β-Elimination: A second equivalent of base facilitates the β-elimination of the thiophenol moiety. This step involves the abstraction of the proton at the site of attack, leading to the formation of a double bond and the expulsion of the phenylsulfide leaving group.

-

Protonation: An acidic workup protonates the intermediate, restoring aromaticity and yielding the cyanomethylated aromatic product.

Figure 2: Simplified mechanism of the Vicarious Nucleophilic Substitution (VNS) reaction.

Applications in Drug Discovery and Development

The ability to introduce a cyanomethyl group (-CH₂CN) makes this compound a valuable building block in medicinal chemistry. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further molecular elaboration.

-

ACAT-1 Inhibitors: Derivatives of this compound are key intermediates in the synthesis of Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) inhibitors.[1][5] These compounds are being investigated for the treatment of atherosclerosis and hyperlipidemia.[1] The this compound moiety is incorporated to construct complex piperazine-containing scaffolds that are central to the biological activity of these inhibitors.[5]

-

Antifungal Agents: The core structure of this compound has been incorporated into novel pyrimidine nucleobase analogs.[11] Specifically, 5-phenylthio-2,4-bisbenzyloxypyrimidine has demonstrated significant in vitro and in vivo antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger, showing comparable or superior efficacy to established drugs like fluconazole in certain assays.[11]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. Representative data is compiled below.

| Technique | Data and Interpretation |

| ¹H NMR | (CDCl₃, 300 MHz) δ (ppm): The spectrum is characterized by a singlet for the methylene protons (-CH₂-) typically around 3.7 ppm. The aromatic protons of the phenyl group appear as a multiplet in the range of 7.2-7.6 ppm. |

| ¹³C NMR | (CDCl₃, 75 MHz) δ (ppm): Expected signals include the methylene carbon (-CH₂-) around 20-30 ppm, the nitrile carbon (-CN) around 115-120 ppm, and several peaks in the aromatic region (125-135 ppm) for the phenyl ring carbons. |

| FTIR | (Neat, cm⁻¹) Key peaks include a sharp, strong absorption for the nitrile (C≡N) stretch around 2250 cm⁻¹. C-H stretching from the aromatic ring appears just above 3000 cm⁻¹, while aliphatic C-H stretching is just below 3000 cm⁻¹. Aromatic C=C stretching bands are observed in the 1400-1600 cm⁻¹ region. |

| Mass Spec. | (EI) The molecular ion peak [M]⁺ is expected at m/z = 149. Common fragmentation patterns would involve the loss of the nitrile group (-CN, m/z = 26) or cleavage of the C-S bond, leading to fragments such as the phenylthio cation (PhS⁺, m/z = 109) or the cyanomethyl radical. |

Conclusion

This compound (CAS 5219-61-4) is a reagent of significant strategic importance in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and unique reactivity profile—most notably its utility in Vicarious Nucleophilic Substitution reactions—provide chemists with a powerful tool for the C-C bond formation and the introduction of the versatile cyanomethyl group. Its demonstrated application in the synthesis of precursors for ACAT-1 inhibitors and novel antifungal agents underscores its relevance to drug discovery programs. Adherence to the safety and handling protocols outlined in this guide will enable researchers to leverage the full synthetic potential of this valuable compound.

References

- ABCR GmbH & Co. KG. (n.d.). AB118552 | CAS 5219-61-4.

- Tokyo Chemical Industry Co., Ltd. (2018). Safety Data Sheet: this compound. TCI AMERICA.

- Spectrum Chemical Mfg. Corp. (n.d.). CAS Number 5219-61-4 | this compound.

- ChemBK. (2024). (phenylthio)-acetonitril.

- ChemicalBook. (n.d.). PHENYLTHIOACETONITRILE(5219-61-4) 1H NMR spectrum.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

- Haveli, S. D., et al. (2011). Synthesis, In Vitro and In Vivo Antifungal Activity of 5-Phenylthio-2,4-Bisbenzyloxypyrimidine: A Novel Nucleobase. Indian Journal of Pharmaceutical Sciences, 73(4), 463–466.

- Mąkosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.

- Sigma-Aldrich. (n.d.). 2-(Phenylthio)acetonitrile.

- Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289.

- Cayman Chemical. (2024).

- Organic Syntheses. (n.d.). Chloroacetonitrile. Coll. Vol. 3, p.194 (1955); Vol. 25, p.22 (1945).

- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Coll. Vol. 6, p.905 (1988); Vol. 55, p.91 (1976).

- Halpern, M. (2005).

- Li, H., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.

- Organic Syntheses. (n.d.). 2-HYDROXYIMINO-2-PHENYLACETONITRILE. Coll. Vol. 6, p.199 (1988); Vol. 55, p.67 (1976).

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved January 10, 2026, from [Link]

Sources

- 1. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions [organic-chemistry.org]

- 2. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. biomedres.us [biomedres.us]

- 9. phasetransfer.com [phasetransfer.com]

- 10. 38746-92-8|2-(4-(Methylthio)phenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of (Phenylthio)acetonitrile

An In-depth Technical Guide on the Nucleophilic Substitution of Chloroacetonitrile with Thiophenol

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of (phenylthio)acetonitrile, a valuable building block in organic synthesis and pharmaceutical development. We delve into the core chemical principles, offer a field-proven experimental protocol, and emphasize the critical safety measures required for handling the associated reagents. The synthesis proceeds via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, where a thiophenolate anion displaces the chloride from chloroacetonitrile.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-understood methodology for the preparation of α-thioether nitriles.

Introduction: The Significance of α-Thioether Nitriles

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules and functional materials. The presence of both a nitrile and a thioether moiety provides a versatile scaffold for further chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the sulfur atom can be oxidized to sulfoxides or sulfones, enabling fine-tuning of molecular properties. This guide focuses on the foundational synthesis of the parent compound from thiophenol and chloroacetonitrile, a reaction that exemplifies a classic SN2 pathway.[3]

Mechanistic Insights: The Thio-Williamson Reaction Pathway

The formation of this compound from thiophenol and chloroacetonitrile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] The mechanism can be dissected into two primary steps:

-

Deprotonation of Thiophenol: Thiophenol, while nucleophilic, is significantly more reactive as its conjugate base, the thiophenolate anion. Thiols are generally more acidic than their alcohol counterparts; therefore, a moderately strong base is sufficient for complete deprotonation.[2] The base (B:) abstracts the acidic proton from the sulfhydryl group (-SH) to generate the highly nucleophilic thiophenolate anion.

-

Nucleophilic Attack and Displacement: The resulting thiophenolate anion acts as the nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile. In a concerted fashion, the carbon-sulfur bond forms as the carbon-chlorine bond breaks, displacing the chloride leaving group.[3] This step proceeds via a backside attack, characteristic of SN2 reactions.[4]

The overall reaction is analogous to the well-known Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether.[2][5] Due to the high nucleophilicity and lower basicity of the thiophenolate anion compared to alkoxides, side reactions such as elimination are generally less problematic, especially with a primary electrophile like chloroacetonitrile.

Process Optimization and Parameter Selection

The efficiency and yield of this synthesis are highly dependent on the choice of base, solvent, and reaction temperature.

-

Base Selection: The base must be strong enough to deprotonate thiophenol quantitatively but should not introduce competing side reactions.

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are cost-effective and common choices, often used in aqueous or biphasic systems with a phase-transfer catalyst.[6]

-

Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu): Stronger alkoxide bases ensure rapid and complete deprotonation in anhydrous organic solvents.

-

Triethylamine (Et₃N) or DBU: Organic bases can be used, although they are generally weaker and may lead to slower reaction rates.

-

-

Solvent System: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

-

Polar Aprotic Solvents: Solvents like Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are ideal as they solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.[1] Acetonitrile is an excellent choice as it is also a reactant in some contexts and can effectively promote SN2 reactions.[7]

-

Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base (like NaOH) and organic substrates, a phase-transfer catalyst is highly effective.[6] Catalysts such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride facilitate the transport of the hydroxide or thiophenolate anion from the aqueous phase to the organic phase where the reaction occurs, accelerating the rate significantly.[6][8]

-

-

Temperature Control: The reaction is typically exothermic. While gentle heating can increase the reaction rate, excessive temperatures may promote side reactions. Room temperature to moderate heating (40-60 °C) is generally sufficient.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust procedure using a phase-transfer catalyst, which offers high yield, operational simplicity, and avoids the need for strictly anhydrous conditions.

Reagents and Equipment:

-

Thiophenol (C₆H₅SH)

-

Chloroacetonitrile (ClCH₂CN)

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

CAUTION: This reaction must be performed in a well-ventilated chemical fume hood at all times. Thiophenol has an extremely persistent and foul odor, and both thiophenol and chloroacetonitrile are toxic.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[10][11]

-

Reagent Preparation (Aqueous Phase): In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.4 g, 0.11 mol, 1.1 eq) and tetrabutylammonium bromide (1.6 g, 0.005 mol, 0.05 eq) in deionized water (50 mL). Stir until all solids have dissolved.

-

Scientist's Note: The use of a phase-transfer catalyst (TBAB) is crucial for facilitating the reaction between the aqueous NaOH/thiophenolate and the organic-soluble chloroacetonitrile.[6]

-

-

Reaction Setup (Organic Phase): In a dropping funnel, prepare a solution of thiophenol (11.0 g, 10.2 mL, 0.10 mol, 1.0 eq) and chloroacetonitrile (7.9 g, 6.7 mL, 0.105 mol, 1.05 eq) in dichloromethane (50 mL).

-

Scientist's Note: A slight excess of the alkylating agent, chloroacetonitrile, is used to ensure the complete consumption of the pungent thiophenol.

-

-

Reaction Execution: Cool the aqueous solution in the flask to 0-5 °C using an ice bath. Begin vigorous stirring to ensure efficient mixing between the two phases. Add the organic solution from the dropping funnel dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Scientist's Note: The initial reaction is exothermic. A slow, controlled addition prevents a temperature spike that could lead to side product formation. Vigorous stirring is essential for maximizing the interfacial area in a biphasic reaction.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thiophenol spot has disappeared.

-

Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:

-

50 mL of deionized water

-

50 mL of saturated sodium bicarbonate solution

-

50 mL of brine

-

Scientist's Note: The bicarbonate wash neutralizes any remaining acidic components, and the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The resulting crude oil is typically of high purity. For exacting applications, purify the product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Summary: Reaction Parameter Optimization

The following table summarizes representative outcomes based on variations in the reaction conditions, illustrating the principles discussed in Section 3.

| Entry | Base (eq) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | NaOH (1.1) | CH₂Cl₂/H₂O | TBAB (5%) | 0 → RT | 3 | 92% |

| 2 | NaOH (1.1) | CH₂Cl₂/H₂O | None | RT | 24 | <10% |

| 3 | K₂CO₃ (1.5) | Acetonitrile | None | 60 | 8 | 85% |

| 4 | NaH (1.1) | THF (anhydrous) | None | RT | 4 | 90% |

This data is representative and intended for illustrative purposes.

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product characterization.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization: Spectroscopic Analysis

Confirmation of the product structure and purity is achieved through standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.50 – 7.30 (m, 5H, Ar-H): The multiplet corresponding to the five protons of the phenyl ring.

-

δ 3.75 (s, 2H, -S-CH₂-CN): A key singlet integrating to two protons, confirming the formation of the methylene bridge between the sulfur and nitrile groups.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 135.0 (Ar C), 130.5 (Ar CH), 129.5 (Ar CH), 128.0 (Ar CH): Resonances for the aromatic carbons.

-

δ 117.0 (CN): The characteristic chemical shift for a nitrile carbon.

-

δ 25.0 (-S-CH₂-CN): The signal for the aliphatic methylene carbon.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~2245 cm⁻¹ (C≡N stretch): A sharp, medium-intensity absorption characteristic of a nitrile group.

-

~3060 cm⁻¹ (Ar C-H stretch)

-

~1580, 1480 cm⁻¹ (Ar C=C stretch)

-

Critical Safety Protocols & Waste Management

Personnel must be thoroughly trained on the hazards of all chemicals before beginning this procedure.

-

Chemical Hazards:

-

Thiophenol: Highly toxic, flammable, and has an overpowering, noxious stench.[10] It is readily absorbed through the skin. All handling must be done in a certified chemical fume hood.[10]

-

Chloroacetonitrile: Extremely toxic by inhalation, ingestion, and skin contact.[9][12] It is a flammable liquid and lachrymator.[9]

-

Sodium Hydroxide: Corrosive and can cause severe burns.

-

-

Engineering Controls & PPE:

-

Waste Disposal:

-

All aqueous and organic waste from this procedure is considered hazardous.

-

Collect all liquid waste in a properly labeled, sealed hazardous waste container.

-

Solid waste (e.g., used MgSO₄) should also be disposed of in a labeled solid hazardous waste container.

-

Do not pour any waste down the drain.[12] Follow all institutional and local regulations for chemical waste disposal.

-

Conclusion

The synthesis of this compound from thiophenol and chloroacetonitrile is a well-established and efficient transformation. By leveraging the principles of nucleophilic substitution, particularly with the aid of phase-transfer catalysis, the target compound can be prepared in high yield and purity. This guide provides the necessary mechanistic understanding, a detailed and practical protocol, and the critical safety framework required for the successful and safe execution of this synthesis in a research or development laboratory.

References

- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Vertex AI Search.

- Prepar

- Ether, Sulfide Synthesis. OrganicChemGuide.

- The Williamson ether synthesis involves the displacement of an alkyl halide or tosylate by an alkoxide ion. Study Prep in Pearson+.

- Williamson ether synthesis. Wikipedia.

- SAFETY DATA SHEET - Chloroacetonitrile. Fisher Scientific.

- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology.

- SAFETY DATA SHEET - Chloroacetonitrile. Thermo Fisher Scientific.

- SAFETY D

- Nucleophilic substitution by phase transfer catalysis.

- Material Safety D

- Material Safety Data Sheet - Chloroacetonitrile. Spectrum Chemical.

- Synthesis of tetrasubstituted olefins via thiophenol and acetonitrile.

Sources

- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]

- 5. Khan Academy [khanacademy.org]

- 6. ijirset.com [ijirset.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-(Phenylthio)acetonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2-(Phenylthio)acetonitrile, a seemingly unassuming molecule, holds a significant position in the arsenal of synthetic organic chemists. Its unique structural features, namely the presence of a reactive methylene group activated by an adjacent electron-withdrawing nitrile and a stabilizing phenylthio substituent, render it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of 2-(Phenylthio)acetonitrile, delving into its synthesis, physicochemical properties, reactivity, and notable applications, particularly in the realm of drug development. The strategic incorporation of this building block has proven instrumental in the synthesis of various heterocyclic systems and pharmacologically active agents. A notable application lies in its use as a precursor for Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are promising therapeutic targets for conditions such as atherosclerosis.[1][2] This document aims to serve as a detailed resource for researchers and professionals engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights into the utility of this versatile reagent.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key data for 2-(Phenylthio)acetonitrile are summarized below, compiled from various safety data sheets and chemical databases.

| Property | Value | References |

| IUPAC Name | 2-(Phenylthio)acetonitrile | [3] |

| Synonyms | (Phenylsulfanyl)acetonitrile, Cyanomethyl Phenyl Sulfide | [3] |

| CAS Number | 5219-61-4 | [3] |

| Molecular Formula | C₈H₇NS | [3] |

| Molecular Weight | 149.22 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.142 g/cm³ | [3] |

| Boiling Point | >110 °C | [3] |

| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents. | [3] |

Safety and Handling: 2-(Phenylthio)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Synthesis of 2-(Phenylthio)acetonitrile: A Detailed Protocol

The most common and efficient method for the synthesis of 2-(Phenylthio)acetonitrile involves the nucleophilic substitution of a haloacetonitrile with thiophenol in the presence of a base. The following protocol provides a step-by-step guide for its laboratory-scale preparation.

Reaction Principle

The synthesis proceeds via an S_N2 mechanism. Thiophenol, a weak acid, is deprotonated by a suitable base (e.g., sodium hydroxide) to generate the highly nucleophilic thiophenoxide anion. This anion then displaces the halide from chloroacetonitrile to form the desired product.

Sources

Introduction: Understanding the Dual-Nature Hazard of (Phenylthio)acetonitrile

An In-depth Technical Guide to the Safe Handling of (Phenylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS RN: 5219-61-4) is a versatile intermediate in organic synthesis, frequently employed in the development of novel pharmaceutical compounds and other fine chemicals.[1][2] Its structure, incorporating both a nitrile group (-CN) and a thioether linkage, makes it a valuable synthon. However, this same structure presents a significant dual-nature hazard that demands a comprehensive and rigorous approach to safe handling.

Like other organic nitriles, this compound can release highly toxic cyanide upon metabolic activation or under certain chemical conditions (e.g., reaction with strong acids).[3][4] Cyanide is a potent and rapid-acting poison that inhibits cellular respiration.[3] Furthermore, the compound itself is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6][7] This guide provides an in-depth, field-proven framework for researchers and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Hazard Analysis and Physicochemical Properties

A thorough understanding of a compound's hazards is the foundation of safe laboratory practice. The following sections consolidate critical data from authoritative safety data sheets.

GHS Hazard Classification

This compound is classified as a hazardous substance. The primary routes of exposure and associated dangers are summarized below.

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | [5][6][7][8] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | [5][6][7][8] |

| Acute Toxicity, Inhalation | Category 1 / 4 | H330/H332: Fatal/Harmful if inhaled | [6][7][8][9] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [5][6] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5][6] |

Physicochemical Data for Risk Assessment

Understanding the physical properties of this compound is crucial for designing appropriate engineering controls and emergency plans.

| Property | Value | Significance for Handling | Source |

| Appearance | Colorless to pale yellow liquid | Allows for visual identification of the material. | [1][2][7] |

| Boiling Point | 146-147 °C @ 14 mmHg | Low volatility at room temperature reduces inhalation risk, but heating will increase vapor concentration. | [2][7] |

| Water Solubility | Slightly soluble / Insoluble | Spills will not readily mix with water, potentially spreading. Do not use water to clean up bulk spills. | [1][5][9] |

| Incompatibilities | Strong oxidizing agents, strong acids | Contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas.[3][4] Store separately. | [3][5][9] |

The Core of Safe Handling: A Multi-Layered Protocol

Safe handling is not a single action but a system of overlapping controls. The causality is simple: by layering engineering controls, administrative procedures, and personal protective equipment (PPE), we create redundancy that protects against procedural failure or unforeseen events.

Risk Assessment and Control Hierarchy Workflow

The following diagram illustrates the logical flow for establishing a safe work environment for this compound. It follows the established hierarchy of controls, prioritizing the most effective measures.

Caption: Risk assessment and control hierarchy for handling this compound.

Step-by-Step Experimental Protocol: From Preparation to Cleanup

This protocol is a self-validating system. Each step is designed to contain the hazard, and the sequence ensures that risks are systematically addressed.

1. Pre-Experiment Preparation (Administrative Controls):

-

Develop a Standard Operating Procedure (SOP): Before any work begins, create a detailed, experiment-specific SOP.[10][11] This document must be reviewed and approved by the Principal Investigator and the institution's Environmental Health & Safety (EH&S) department.[11][12]

-

Designated Area: Establish a designated area within the laboratory specifically for working with cyanide-containing compounds.[3][10] This area must be clearly marked with warning signs.

-

Scheduling: Never work alone when handling this compound or other cyanides.[3][11] All work should be conducted during normal business hours when colleagues and emergency support are available.

-

Emergency Plan Review: Confirm the location and functionality of the nearest safety shower and eyewash station. Ensure a cyanide antidote kit is available and all personnel are aware of its location and the emergency response plan.[13]

2. Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and the reaction itself, must be performed inside a certified chemical fume hood.[3][4][10] This is non-negotiable. The hood contains vapors and provides a contained space in the event of a spill.

-

Ventilation: Ensure the fume hood has been certified within the last year and is functioning correctly before starting work.[4][11]

3. Personal Protective Equipment (PPE): The Last Line of Defense

The choice of PPE is dictated by the compound's triple-threat toxicity (inhalation, ingestion, dermal contact).

-

Hand Protection: Double gloving with nitrile gloves is mandatory.[3][10] Nitrile provides good chemical resistance. Double gloving protects against tears and provides a simple method for doffing the outer, contaminated glove. If significant contact is expected, heavier-duty nitrile or neoprene gloves should be considered.[3][4]

-

Eye and Face Protection: Safety goggles that form a seal around the eyes are required to protect against splashes.[4] If there is a significant splash risk, a full face shield must be worn in addition to goggles.[4][10]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required as standard laboratory attire.[3] This prevents incidental skin contact.

4. Handling and Dispensing Protocol:

-

Weighing: If possible, weigh the compound directly within the fume hood. If a balance cannot be placed in the hood, tare a sealed container, add the this compound inside the hood, seal the container, and then move it to the balance for weighing.[3] This minimizes the potential for vapor release outside the primary engineering control.

-

Transfers: Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring open containers.

-

Acid Separation: Keep all acids and acidic materials strictly separated from the cyanide work area to prevent the accidental generation of lethal hydrogen cyanide gas.[3][4][10]

5. Post-Experiment Decontamination and Waste Disposal:

-

Decontamination: All non-disposable equipment (glassware, stir bars, etc.) must be decontaminated. First, rinse the equipment with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[10] The basic buffer prevents the formation of HCN during the subsequent bleach treatment.

-

Waste Management: All waste, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a dedicated, clearly labeled hazardous waste container for cyanide-containing materials.[10][11] Do not mix cyanide waste with other waste streams.[11] The container must be kept sealed and stored in a designated satellite accumulation area.

Emergency Protocols: A Validated Response System

Rapid and correct response to an exposure or spill is critical.

In Case of Personnel Exposure

The immediate priority is to remove the individual from the source of exposure and seek medical help. Cyanide is a fast-acting poison.[11][14]

-

Evacuate and Alert: Immediately remove the affected person from the contaminated area to fresh air.[10][11] Call for emergency medical services (e.g., 911) and clearly state that a cyanide exposure has occurred.[10]

-

Decontaminate the Victim:

-

Skin Contact: While wearing appropriate PPE, remove all contaminated clothing.[10][15] Wash the affected skin area thoroughly with copious amounts of water in a safety shower for at least 15 minutes.[10][15]

-

Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10]

-

-

Provide First Aid:

-

Support Medical Responders: Provide the Safety Data Sheet (SDS) for this compound to the emergency medical personnel.[10][11]

Spill Management Protocol

-

Small Spill (Contained within a fume hood):

-

Ensure appropriate PPE is worn (double nitrile gloves, goggles, lab coat).[4]

-

Wipe up the solution with chemical absorbent pads.[3]

-

Wipe the spill area thoroughly with a pH 10 buffer solution, followed by a 10% bleach solution.[10]

-

Place all cleanup materials into a sealed, labeled hazardous waste container.[3]

-

-

Large Spill (or any spill outside a fume hood):

References

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety.

-

First aid for cyanide exposure - OHS Information Sheet. Health Safety & Wellbeing, Monash University.

-

Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety.

-

Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Health and Safety Executive and National Poisons Information Service.

-

Cyanides - Division of Research Safety. University of Illinois.

-

Cyanide Safe Use Guidelines. Columbia University Research.

-

Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.

-

(phenylthio)-acetonitril - ChemBK.

-

Cyanide | Chemical Emergencies. Centers for Disease Control and Prevention (CDC).

-

Cyanide Toxicity Treatment & Management. Medscape.

-

CAS Number 5219-61-4 | this compound - Spectrum Chemical.

-

PHENYLTHIOACETONITRILE | 5219-61-4 - ChemicalBook.

-

This compound | C8H7NS | CID 78891 - PubChem. National Institutes of Health (NIH).

-

SAFETY DATA SHEET - TCI Chemicals (Phenylacetonitrile).

-

SAFETY DATA SHEET - TCI Chemicals (Fluorothis compound).

-

P-(METHYLTHIO)PHENYLACETONITRILE 38746-92-8 wiki - Guidechem.

-

SAFETY DATA SHEET - MilliporeSigma (Acetonitrile).

-

SAFETY DATA SHEET - Thermo Fisher Scientific (Phenylacetonitrile).

-

This compound 5219-61-4 | Tokyo Chemical Industry Co., Ltd.(APAC).

-

This compound 5219-61-4 | Tokyo Chemical Industry Co., Ltd.(JP).

-

MATERIAL SAFETY DATA SHEETS - Cleanchem (Phenyl Acetonitrile).

-

SAFETY DATA SHEET - Sigma-Aldrich (Benzyl cyanide).

-

phenyl acetonitrile - Sdfine.

-

Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health.

Sources

- 1. chembk.com [chembk.com]

- 2. PHENYLTHIOACETONITRILE | 5219-61-4 [amp.chemicalbook.com]

- 3. - Division of Research Safety | Illinois [drs.illinois.edu]

- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | 5219-61-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. research.columbia.edu [research.columbia.edu]

- 12. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 13. nj.gov [nj.gov]

- 14. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 15. monash.edu [monash.edu]

- 16. npis.org [npis.org]

(Phenylthio)acetonitrile: A Technical Guide to its Synthesis, Properties, and Applications

Introduction

(Phenylthio)acetonitrile, also known as cyanomethyl phenyl sulfide, is a versatile bifunctional organic compound that has carved a significant niche in the landscape of modern organic synthesis. Its structure, incorporating both a nucleophilic nitrile group and a readily functionalizable thioether linkage, makes it a valuable precursor for the construction of a diverse array of more complex molecular architectures. This technical guide provides an in-depth exploration of this compound, from its historical synthetic context to its contemporary applications, with the aim of equipping researchers, scientists, and drug development professionals with a comprehensive understanding of this important reagent.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in readily accessible historical records, its emergence is intrinsically linked to the broader development of synthetic methodologies for nitriles and organosulfur compounds in the 19th and early 20th centuries. The first synthesis of a nitrile, hydrogen cyanide, was achieved by C. W. Scheele in 1782, with benzonitrile being prepared in 1832.[1] The systematic study of organosulfur compounds began to flourish in the late 19th century, with significant advancements in the synthesis of thiols and sulfides.[2][3]

The most probable early synthetic routes to this compound would have involved the nucleophilic substitution of a haloacetonitrile with thiophenol or a thiophenolate salt. This type of reaction aligns with the well-established principles of Williamson ether synthesis, extended to sulfur nucleophiles. The development of such reactions provided a foundational platform for the preparation of a wide range of arylthioacetonitriles, including the phenyl-substituted parent compound.

Synthesis of this compound

The most common and reliable method for the laboratory-scale synthesis of this compound involves the reaction of thiophenol with chloroacetonitrile in the presence of a base. This straightforward SN2 reaction provides good to excellent yields of the desired product.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Thiophenol

-

Chloroacetonitrile

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of thiophenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in most common organic solvents and has limited solubility in water.

| Property | Value |

| Molecular Formula | C₈H₇NS |

| Molecular Weight | 149.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115-117 °C at 3 mmHg |

| Density | 1.12 g/cm³ |

| Refractive Index | ~1.59 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, ppm): δ 7.50-7.30 (m, 5H, Ar-H), 3.75 (s, 2H, CH₂)

-

¹³C NMR (CDCl₃, ppm): δ 133.5, 130.0, 129.5, 128.0, 117.5, 25.0

-

IR (neat, cm⁻¹): 2250 (C≡N), 1580, 1480, 1440 (C=C, aromatic)

-

MS (EI, m/z): 149 (M⁺), 110, 77

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitrile and the thioether.

Reactivity Profile

Caption: Reactivity map of this compound.

-

Nitrile Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, (phenylthio)acetic acid, or reduced to the primary amine, 2-(phenylthio)ethanamine. The nitrile group can also participate in cycloaddition reactions to form various heterocyclic systems.

-

Thioether Linkage: The sulfur atom of the thioether can be oxidized to the corresponding sulfoxide and sulfone, which opens up further avenues for synthetic manipulation, such as in the Julia olefination. The carbon-sulfur bond can also be cleaved under various reductive conditions.

-

α-Methylene Group: The methylene protons adjacent to both the phenylthio and nitrile groups are acidic and can be removed by a suitable base to generate a stabilized carbanion. This carbanion can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of a range of organic molecules, including:

-

α-Aryl Nitriles: Through deprotonation and subsequent arylation, this compound can be converted to α,α-diarylacetonitriles.

-

Heterocyclic Compounds: The nitrile group can be utilized as a synthon for the construction of nitrogen-containing heterocycles such as pyridines and pyrazoles.

-

Pharmaceutical Intermediates: The structural motif present in this compound is found in various biologically active molecules, making it a useful starting material in drug discovery and development.

Conclusion

This compound is a readily accessible and highly versatile reagent in organic synthesis. Its rich reactivity, stemming from the interplay of the nitrile and phenylthio functionalities, allows for a wide range of chemical transformations. A thorough understanding of its synthesis, properties, and reactivity, as provided in this guide, is essential for leveraging its full potential in the design and execution of modern synthetic strategies.

References

-

Passerini, M. (1921). Sopra gli isonitril-composti. I. Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51 , 126-129. [Link]

-

Ugi, I. (1959). Eine neue Darstellungsmethode für N-substituierte Amide. Angewandte Chemie, 71 (11), 386. [Link]

-

GeneOnline. (2025, November 23). Researchers Develop Method to Generate Millions of Chemical Compounds Using Ugi Reaction with Oxocarboxylic Acids. GeneOnline. [Link]

-

Wikiwand. (n.d.). Passerini reaction. Retrieved from [Link]

-

Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry, 87 (15), 9697–9713. [Link]

-

Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. PubMed Central. [Link]

-

Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

El-Sayed, N. S., & El-Gohary, N. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10 (72), 44384-44410. [Link]

-

ResearchGate. (n.d.). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Passerini Reaction. Retrieved from [Link]

-

Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42 (2), 189-283. [Link]

-

Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42 (2), 189-283. [Link]

-

ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Applications of Organosulfur Compounds in Drug Design. Retrieved from [Link]

Sources

Alternative names for (Phenylthio)acetonitrile like cyanomethyl phenyl sulfide

An In-depth Technical Guide: (Phenylthio)acetonitrile

A Comprehensive Technical Guide to this compound: Nomenclature, Properties, Synthesis, and Applications

Abstract

This compound, also known as cyanomethyl phenyl sulfide, is a versatile organosulfur compound that serves as a crucial building block in modern organic synthesis.[1][2][3] Its unique reactivity, particularly as a synthon for the acetonitrile anion, makes it an invaluable tool for the construction of complex molecular architectures, including those found in pharmaceuticals and other advanced materials. This guide provides a detailed overview of its nomenclature, physicochemical properties, a robust synthetic protocol, and its key applications, with a focus on the Vicarious Nucleophilic Substitution (VNS) reaction. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent's synthetic potential.

Nomenclature and Identification

Precise identification of chemical entities is fundamental for reproducible scientific research. This compound is known by several synonyms in commercial and academic literature. The following table consolidates its primary identifiers.

| Identifier | Value | Source(s) |

| Primary Name | This compound | [1][4] |

| Systematic Name | 2-(Phenylthio)acetonitrile | [3] |

| Common Synonyms | Cyanomethyl phenyl sulfide, Phenylsulfanyl-acetonitrile, Phenyl(cyanomethyl) sulfide | [2][3] |

| CAS Number | 5219-61-4 | [1][2][3] |

| Molecular Formula | C₈H₇NS | [1][3] |

| Molecular Weight | 149.21 g/mol | [1][3] |

| MDL Number | MFCD00019831 | [1] |

Physicochemical Properties

Understanding the physical properties of a reagent is critical for designing experiments, ensuring safe handling, and developing purification strategies.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow or green liquid | [1][2] |

| Odor | Stench | [5] |

| Boiling Point | 146-147 °C at 14 mmHg; 136-138 °C | [1][3][5] |

| Specific Gravity | 1.14 (20/20 °C) | [1] |

| Refractive Index | 1.58 | [1] |

| Solubility | Insoluble in water | [2] |

| Storage | Store in a cool, dark, and well-ventilated place away from oxidizing agents. | [1][2][5] |

Synthesis of this compound

Synthetic Strategy: Nucleophilic Substitution

The most direct and efficient synthesis of this compound is achieved through a classic Sₙ2 (nucleophilic substitution) reaction. This strategy relies on the high nucleophilicity of the thiophenoxide anion, which is readily generated by deprotonating thiophenol with a suitable base. This anion then displaces a halide from an acetonitrile derivative, such as chloroacetonitrile or bromoacetonitrile, to form the desired C-S bond. The choice of a polar aprotic solvent like acetonitrile or DMSO facilitates the reaction by solvating the cation of the base without impeding the nucleophile.

Experimental Protocol: Synthesis from Thiophenol and Chloroacetonitrile

This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Thiophenol

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetonitrile (100 mL).

-

Addition of Thiophenol: Add thiophenol (1.0 equivalent) to the stirring suspension. The base deprotonates the thiophenol to form potassium thiophenoxide in situ.

-

Addition of Chloroacetonitrile: Add chloroacetonitrile (1.05 equivalents) dropwise to the reaction mixture at room temperature. The choice of a slight excess of the electrophile ensures complete consumption of the valuable thiophenol.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (KCl and excess K₂CO₃). Rinse the filter cake with a small amount of diethyl ether.

-

Extraction: Combine the filtrate and the ether washings. Remove the solvent under reduced pressure. Dissolve the resulting residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude liquid via vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Workflow Diagram: Synthesis of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Key Applications in Organic Synthesis

The Acetonitrile Anion Synthon

The primary utility of this compound stems from the acidity of the α-protons (the CH₂ group), which are positioned between the electron-withdrawing nitrile group and the sulfur atom. Treatment with a strong base readily generates a stabilized carbanion. This carbanion is synthetically equivalent to an acetonitrile anion (⁻CH₂CN), but with a crucial difference: the phenylthio group can act as a leaving group in subsequent steps.

Vicarious Nucleophilic Substitution (VNS)

A powerful application of the this compound anion is in Vicarious Nucleophilic Substitution (VNS) reactions.[3] This methodology allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring with a cyanomethyl group.

Mechanism:

-

Carbanion Formation: A strong base (e.g., solid NaOH in DMSO, or potassium tert-butoxide) deprotonates this compound to form the nucleophilic carbanion.

-

Nucleophilic Attack: The carbanion attacks the electron-deficient aromatic ring (e.g., nitrobenzene) at a position ortho or para to the electron-withdrawing group, forming a σ-complex (Meisenheimer complex).

-

β-Elimination: The key step involves the elimination of the thiophenoxide group and a proton from the sp³-hybridized carbon of the original ring. This rearomatizes the ring and results in the net substitution of a hydrogen atom.

This process is particularly valuable as it provides a direct route to introduce the cyanomethyl functional group, a precursor to many other functionalities, onto aromatic systems.[3]

Mechanism Diagram: VNS Reaction with Nitrobenzene

Caption: The mechanism of Vicarious Nucleophilic Substitution with this compound.

Experimental Protocol: VNS Reaction with Nitrobenzene

The following protocol is based on established literature procedures for VNS reactions.[3]

Materials:

-

This compound

-

Nitrobenzene

-

Sodium Hydroxide (NaOH), powdered solid

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and nitrobenzene (1.2 equivalents) in anhydrous DMSO.

-

Addition of Base: Add powdered sodium hydroxide (2.0-3.0 equivalents) portion-wise to the vigorously stirring solution. The reaction is often exothermic and may develop a dark color.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water and acidify with 2 M HCl until the pH is acidic. This neutralizes the excess base and protonates the thiophenoxide byproduct.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash with water and then brine to remove DMSO and inorganic salts.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 4-nitrophenylacetonitrile and its 2-isomer.[3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1][5]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][5]

-

Irritation: Causes skin irritation and serious eye irritation.[1][2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6] All manipulations should be performed in a well-ventilated chemical fume hood.[1][5]

-

Handling: Avoid breathing vapors or mist.[6] Wash hands and any exposed skin thoroughly after handling.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][5]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its straightforward synthesis, combined with its unique ability to function as an acetonitrile anion synthon with a built-in leaving group, provides an elegant solution for the cyanomethylation of electron-deficient aromatic systems. A thorough understanding of its properties, synthesis, and reactivity, particularly in VNS reactions, enables researchers and drug development professionals to design innovative synthetic pathways to complex and valuable molecules.

References

- This compound 5219-61-4. Tokyo Chemical Industry Co., Ltd.

- CAS Number 5219-61-4 | this compound. Spectrum Chemical.

- This compound | C8H7NS | CID 78891.

- SAFETY DATA SHEET - Fluorothis compound. TCI Chemicals.

- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.

- PHENYLTHIOACETONITRILE | 5219-61-4. ChemicalBook.

- Building blocks. ChemScene.

Sources

- 1. This compound | 5219-61-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. PHENYLTHIOACETONITRILE | 5219-61-4 [amp.chemicalbook.com]

- 4. This compound | C8H7NS | CID 78891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

(Phenylthio)acetonitrile Derivatives and Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Versatile (Phenylthio)acetonitrile Scaffold

The this compound core is a privileged structural motif in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. The unique combination of a phenyl ring, a sulfur linkage, and a nitrile group provides a framework that can be readily modified to tune physicochemical properties and biological activity. This guide provides an in-depth technical overview of two prominent classes of this compound derivatives and analogs: a new generation of potent anticancer agents and a novel class of anthelmintics that combat drug-resistant parasites. We will delve into their synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own research programs.

Part 1: Anticancer this compound Derivatives as Tubulin Polymerization Inhibitors

A significant area of research for this compound analogs has been in the development of novel anticancer agents. Notably, derivatives incorporating a benzothiophene moiety have emerged as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[1][2] These compounds, structurally similar to combretastatin A-4, disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[3][4]

Synthesis of Anticancer Benzothiophene Acrylonitrile Analogs

The synthesis of these potent anticancer agents typically involves a Knoevenagel condensation of a substituted benzothiophene-carbaldehyde with a corresponding phenylacetonitrile derivative.[2][5][6] This reaction is often catalyzed by a mild base, such as sodium methoxide, and proceeds readily to form the desired acrylonitrile product.[2] The geometry of the newly formed double bond is crucial for biological activity, with the Z-isomer generally exhibiting higher potency.[2]

General Synthetic Scheme:

Caption: General synthetic route for benzothiophene acrylonitrile analogs.

Mechanism of Action: Targeting the Colchicine Binding Site on Tubulin

The anticancer activity of these benzothiophene acrylonitrile analogs stems from their ability to inhibit the polymerization of tubulin, the protein subunit of microtubules.[1][2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[4]

Studies have shown that these compounds bind to the colchicine binding site on the β-subunit of tubulin.[3][7] This binding prevents the tubulin dimers from polymerizing into microtubules, leading to a net depolymerization of the microtubule network.[3][4]

Signaling Pathway of Tubulin Inhibition:

Caption: Mechanism of action of anticancer this compound analogs.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on their structural features. Key SAR insights include:

-

The Acrylonitrile Moiety: The presence of the cyano group is critical for activity.[2]

-

Stereochemistry: The Z-configuration of the double bond is generally more active than the E-isomer.[2]

-

Substitution on the Phenyl Ring: The substitution pattern on the phenyl ring significantly influences potency. A trimethoxyphenyl substitution, similar to that in combretastatin A-4, often confers high activity.[2]

-

The Benzothiophene Ring: This heterocyclic system is a key contributor to the potent anticancer effects of this series of compounds.[2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% growth inhibition (GI50) values for representative benzothiophene acrylonitrile analogs against a panel of human cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | GI50 (nM) | Reference |

| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 10.0 | [2] |

| Colon Cancer (HCC-2998) | 10.0 | [2] | ||

| CNS Cancer (SF-268) | 10.0 | [2] | ||

| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (K-562) | 21.2 | [2] |

| CNS Cancer (SNB-19) | 22.8 | [2] | ||

| Prostate Cancer (PC-3) | 29.8 | [2] | ||

| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most NCI-60 Lines | < 10.0 | [2] |

Experimental Protocol: Tubulin Polymerization Assay

This assay is crucial for determining the direct effect of compounds on tubulin polymerization.[8][9][10][11]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM)

-

Test compound dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (DMSO vehicle)

-

96-well microplate

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.

-

Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the negative control.

Part 2: Amino-Acetonitrile Derivatives (AADs) as a New Class of Anthelmintics

The emergence of drug resistance in parasitic nematodes is a major threat to both livestock and human health. Amino-acetonitrile derivatives (AADs) represent a new class of synthetic anthelmintics with a novel mechanism of action, making them effective against nematode strains resistant to existing drug classes.[12][13][14] The first commercialized AAD, monepantel, has demonstrated broad-spectrum activity against major gastrointestinal nematodes.[15]

Synthesis of Amino-Acetonitrile Derivatives

The synthesis of AADs involves a multi-step process, with the core amino-acetonitrile structure being assembled through various synthetic routes. The specific synthetic pathway can be adapted to introduce diverse substituents on the aromatic rings, allowing for the exploration of structure-activity relationships.[12]

Mechanism of Action: Targeting Nematode-Specific Nicotinic Acetylcholine Receptors

The high selectivity of AADs for nematodes is attributed to their unique mechanism of action, which involves targeting a specific subclass of nematode nicotinic acetylcholine receptors (nAChRs) that are absent in mammals.[1] The primary target has been identified as the MPTL-1 receptor in Haemonchus contortus.[1]

AADs, such as monepantel, act as positive allosteric modulators and direct agonists of these nematode-specific nAChRs.[1] Their binding to the receptor leads to a constant, uncontrolled influx of ions, causing depolarization of the muscle cells.[1] This results in spastic paralysis of the nematode, leading to its expulsion from the host and eventual death.[1]

Signaling Pathway of AADs:

Caption: Mechanism of action of amino-acetonitrile derivative anthelmintics.

Structure-Activity Relationship (SAR) Insights

The development of potent AADs has been guided by extensive SAR studies. Key structural features influencing anthelmintic activity include:

-

The Amino-Acetonitrile Core: This central moiety is essential for activity.[12]

-

Aromatic Substituents: The nature and position of substituents on the aromatic rings are critical for optimizing potency and pharmacokinetic properties.[12]

-

Chirality: The stereochemistry of the molecule can significantly impact biological activity.[12]

Experimental Protocol: High-Throughput Screening for Anthelmintic Activity

The discovery of novel anthelmintics like AADs relies on robust high-throughput screening (HTS) platforms.[16][17][18] The following is a generalized workflow for such a screen.

Workflow for Anthelmintic Drug Screening:

Caption: A generalized workflow for high-throughput anthelmintic drug screening.

Part 3: Analytical Characterization of this compound Derivatives

The unambiguous characterization of synthesized this compound derivatives is paramount for ensuring purity, confirming structure, and enabling intellectual property protection. A combination of spectroscopic techniques is typically employed.[19][20][21][22]

-